

Toxicological Profile of 4-Nitrobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzaldehyde (CAS No. 555-16-8) is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and an aldehyde group.^{[1][2]} It serves as a key intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals. Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available toxicological data for **4-Nitrobenzaldehyde**, including acute toxicity, genotoxicity, and potential for other systemic effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.

Acute Toxicity

The acute toxicity of **4-Nitrobenzaldehyde** has been evaluated through oral and dermal routes, primarily in rat models. The compound is classified as harmful if swallowed.^[3]

Table 1: Acute Toxicity of **4-Nitrobenzaldehyde**

Route	Species	Value	Observations
Oral	Rat	LD50: 4700 mg/kg	Behavioral changes (somnolence), cyanosis, and normocytic anemia have been reported. [1] [4]
Dermal	Rat	LD50: 16000 mg/kg	No specific toxic signs were reported in the available literature.

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 401/423)

The acute oral toxicity of **4-Nitrobenzaldehyde** is typically determined using a method aligned with OECD Guideline 401 (now obsolete but historically used) or 423 (Acute Toxic Class Method).

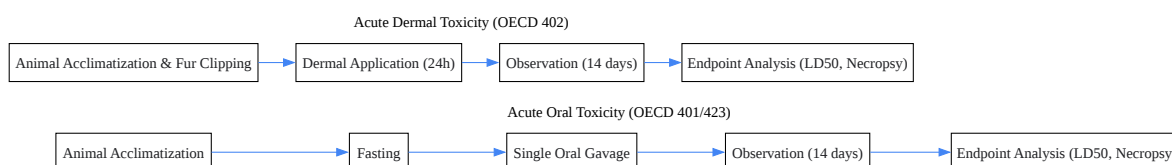
- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically of one sex (females are often preferred), are used.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before administration of the test substance.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weights are recorded weekly.

- **Endpoint:** The primary endpoint is mortality, from which the LD50 (the statistically estimated dose that is lethal to 50% of the test animals) is calculated. Gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (Following OECD Guideline 402)

The acute dermal toxicity study is conducted in accordance with OECD Guideline 402.

- **Test Animals:** Young adult rats are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Dose Application:** The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- **Observation Period:** Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.
- **Endpoint:** The LD50 is determined based on mortality.



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Acute Toxicity Testing Workflow

Irritation and Sensitization

4-Nitrobenzaldehyde is reported to be irritating to the eyes, respiratory system, and skin. It may also cause skin sensitization.

Table 2: Irritation and Sensitization Potential of **4-Nitrobenzaldehyde**

Endpoint	Species	Result
Skin Irritation	Rabbit	Irritant
Eye Irritation	Rabbit	Irritant
Skin Sensitization	Mouse	May cause an allergic skin reaction

Experimental Protocols

Skin Irritation (Following OECD Guideline 404)

The potential for skin irritation is assessed according to OECD Guideline 404.

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Procedure:** A small area of skin on the back of the rabbit is shaved. 0.5 g of the test substance is applied to the shaved skin and covered with a gauze patch for 4 hours.
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Eye Irritation (Following OECD Guideline 405)

The eye irritation potential is evaluated based on OECD Guideline 405.

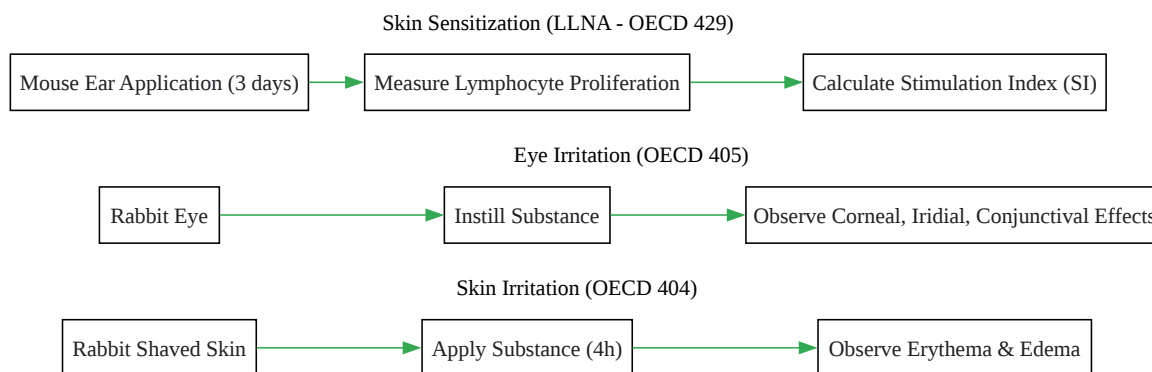
- **Test Animals:** Healthy young adult albino rabbits are used.
- **Procedure:** A single dose of the test substance (0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization (Following OECD Guideline 429 - Local Lymph Node Assay - LLNA)

The skin sensitization potential is commonly assessed using the LLNA.

- Test Animals: Mice (e.g., CBA/J strain) are used.
- Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days.
- Endpoint: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radioactive tracer. A stimulation index (SI) of 3 or greater is considered a positive response.



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Irritation and Sensitization Testing Workflow

Genotoxicity

There is evidence to suggest that **4-Nitrobenzaldehyde** possesses mutagenic properties. It has tested positive in the Ames test.

Table 3: Genotoxicity of **4-Nitrobenzaldehyde**

Assay	Test System	Result
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Positive

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals.

- Test System: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.

Carcinogenicity, Reproductive, and Developmental Toxicity

Currently, there is limited evidence regarding the carcinogenic, reproductive, or developmental toxicity of **4-Nitrobenzaldehyde**. Some sources state there is limited evidence of a carcinogenic effect, but not enough data to make a definitive assessment. No specific long-term carcinogenicity, reproductive, or developmental toxicity studies on **4-Nitrobenzaldehyde** were identified in the public domain. Standard OECD guidelines for these endpoints are available (e.g., OECD 451 for carcinogenicity, OECD 416 for two-generation reproductive

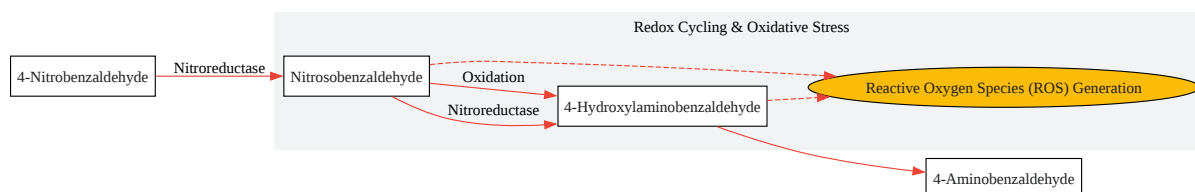
toxicity, and OECD 414 for prenatal developmental toxicity), but data specific to this compound are lacking.

Mechanistic Insights and Signaling Pathways

The toxicity of nitroaromatic compounds is often linked to their metabolism, particularly the reduction of the nitro group. This process can lead to the formation of reactive intermediates that can cause cellular damage.

Metabolism

The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This nitroreduction can be carried out by various enzymes, including nitroreductases present in bacteria and mammalian tissues. The hydroxylamino intermediate is often implicated in the toxic effects of these compounds, as it can be oxidized back to the nitroso derivative, creating a futile redox cycle that generates reactive oxygen species (ROS) and leads to oxidative stress.



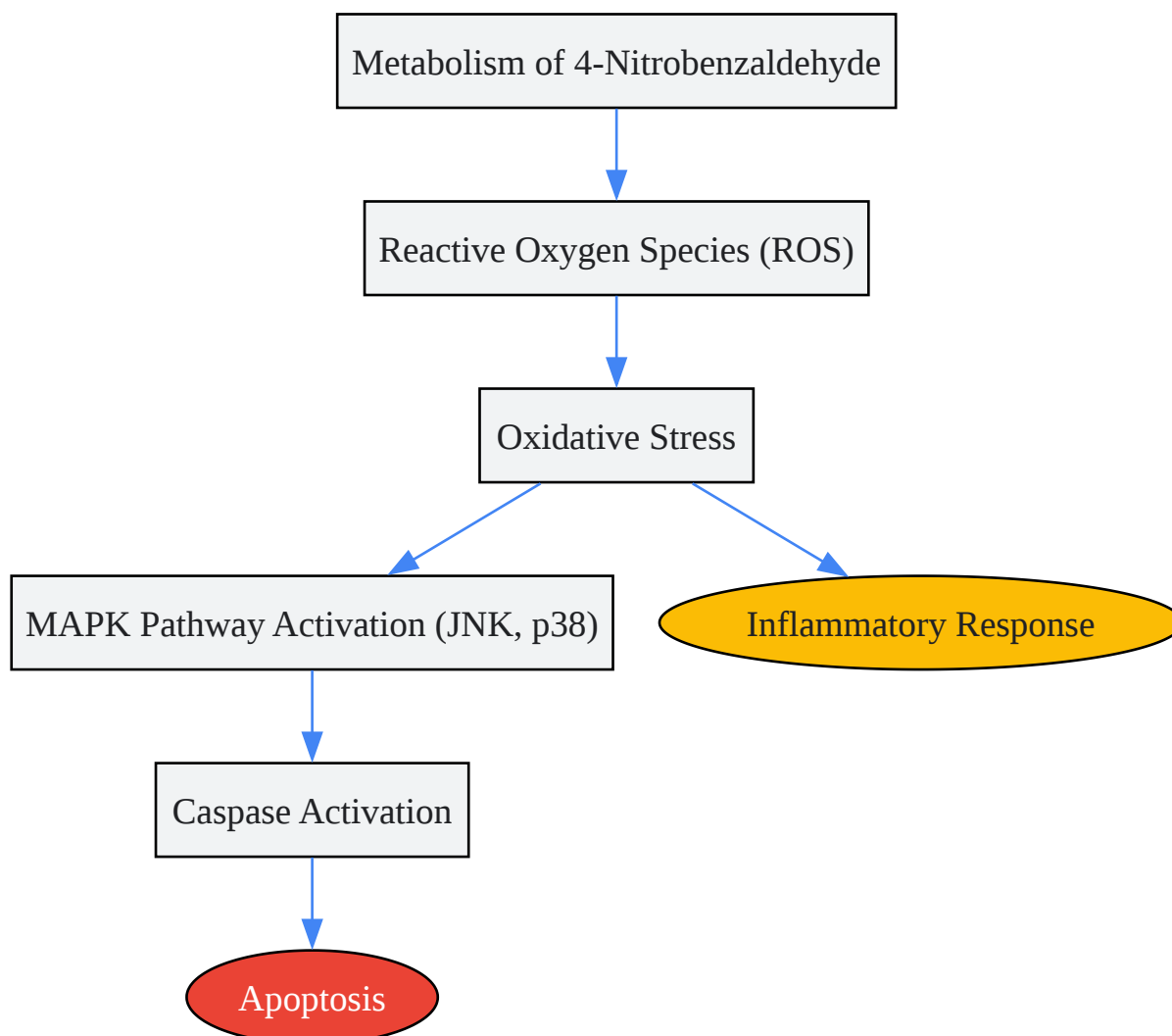
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Proposed Metabolic Pathway and Redox Cycling

Cellular Toxicity Pathways

The generation of ROS and subsequent oxidative stress can trigger various downstream signaling pathways leading to cellular damage and apoptosis (programmed cell death). While specific studies on **4-Nitrobenzaldehyde** are limited, related benzaldehyde derivatives have

been shown to modulate inflammatory pathways and induce apoptosis. The activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), and the subsequent activation of caspases, are common pathways involved in chemical-induced apoptosis.



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Hypothetical Toxicity Signaling Pathway

Conclusion

4-Nitrobenzaldehyde exhibits acute toxicity upon oral ingestion and is an irritant to the skin and eyes, with the potential to cause skin sensitization. The positive result in the Ames test indicates a mutagenic potential that warrants further investigation. There is a significant lack of

data regarding its carcinogenicity, reproductive, and developmental toxicity. The likely mechanism of toxicity involves metabolic activation of the nitro group, leading to oxidative stress and subsequent cellular damage. Further studies are needed to fully characterize the toxicological profile of **4-Nitrobenzaldehyde** and to elucidate the specific signaling pathways involved in its toxicity. This information is crucial for establishing appropriate safety measures and for the risk assessment of this widely used chemical intermediate.

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- To cite this document: BenchChem. [Toxicological Profile of 4-Nitrobenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150856#toxicological-data-of-4-nitrobenzaldehyde]

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